N-Butyldeoxynojirimycin Hydrochloride-d9
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Overview
Description
N-Butyldeoxynojirimycin Hydrochloride-d9 is a deuterated form of N-Butyldeoxynojirimycin, an iminosugar that acts as an inhibitor of glucosylceramide synthase and α-glucosidases. This compound is primarily used as an internal standard for the quantification of N-Butyldeoxynojirimycin in various analytical applications . It has significant implications in the treatment of glycosphingolipid lysosomal storage disorders, such as Gaucher disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyldeoxynojirimycin Hydrochloride-d9 involves the incorporation of deuterium atoms into the N-Butyldeoxynojirimycin molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as deoxynojirimycin.
Deuteration: The precursor undergoes deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated reagents under specific conditions.
Butylation: The deuterated intermediate is then butylated to introduce the butyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyldeoxynojirimycin Hydrochloride-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
N-Butyldeoxynojirimycin Hydrochloride-d9 has a wide range of scientific research applications:
Mechanism of Action
N-Butyldeoxynojirimycin Hydrochloride-d9 exerts its effects by inhibiting glucosylceramide synthase and α-glucosidases. This inhibition disrupts the synthesis of glycosphingolipids, leading to reduced glycolipid levels. The compound also interferes with the proper folding of viral glycoproteins, thereby exhibiting antiviral activity . The molecular targets include glucosylceramide synthase and α-glucosidases, and the pathways involved are related to glycosphingolipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Deoxygalactonojirimycin Hydrochloride: Another iminosugar with similar inhibitory effects on glycosidases.
N-Methyl-1-deoxynojirimycin: A methylated derivative with comparable biological activities.
1-Deoxynojirimycin Hydrochloride: A closely related compound with similar inhibitory properties.
Uniqueness
N-Butyldeoxynojirimycin Hydrochloride-d9 is unique due to its deuterated form, which enhances its stability and allows for precise quantification in analytical applications. The incorporation of deuterium atoms also provides distinct advantages in mass spectrometry, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C10H12D9NO4.HCl |
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Molecular Weight |
264.79 |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8+,9-,10-;/m1./s1/i1D3,2D2,3D2,4D2; |
SMILES |
CCCCN1CC(C(C(C1CO)O)O)O.Cl |
Synonyms |
(2R,3R,4R,5S)-1-(Butyl-d9)-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride |
Origin of Product |
United States |
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